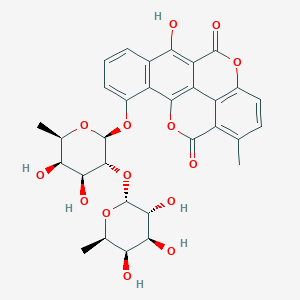![molecular formula C18H17ClN2O3 B162017 [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester CAS No. 134068-43-2](/img/structure/B162017.png)
[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Research on compounds structurally related to "[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester" often focuses on their synthesis and potential uses. For example, Ibrahim (2011) discusses synthetic utilities of o-phenylenediamines, offering synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the diverse chemical reactions and potential applications in medicinal chemistry and material science Ibrahim, M. (2011). Heterocycles.
Pharmaceutical Applications
Certain esters and their derivatives, including carbamic acid methyl esters, are extensively studied for their pharmacological properties. Saini et al. (2019) review novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, focusing on omeprazole, which shares a functional group similarity with the given compound. This study emphasizes the importance of understanding chemical synthesis pathways and impurities in developing effective pharmaceuticals Saini, S., Majee, C., & Chakraborthy, G. (2019). International Journal of PharmTech Research.
Environmental Impact and Toxicology
The environmental fate and toxicity of related esters, particularly parabens, have been a subject of extensive study. Haman et al. (2015) provide a comprehensive review of parabens in aquatic environments, including their biodegradability, persistence, and potential as endocrine disruptors. This research highlights the environmental considerations that must be taken into account when assessing the impact of chemical compounds Haman, C., Dauchy, X., Rosin, C., & Munoz, J.F. (2015). Water Research.
Analytical Methodologies
The development of analytical methods for identifying and quantifying chemical compounds in various matrices is crucial. J.B.N et al. (2014) review various analytical methods for identifying methyl paraben in cosmetics, which could be relevant for studying compounds with similar chemical structures. This work underscores the importance of precise analytical techniques in ensuring the safety and efficacy of chemical compounds in consumer products Mallika J.B.N., ThiruvengadarajanV. S., & Gopinath C. (2014). International Journal of Research.
Propiedades
IUPAC Name |
methyl N-[11-(2-chloroacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-18(23)20-14-9-8-13-7-6-12-4-2-3-5-15(12)21(16(13)10-14)17(22)11-19/h2-5,8-10H,6-7,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAARHJYGNKRKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355379 |
Source


|
| Record name | Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester | |
CAS RN |
134068-43-2 |
Source


|
| Record name | Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

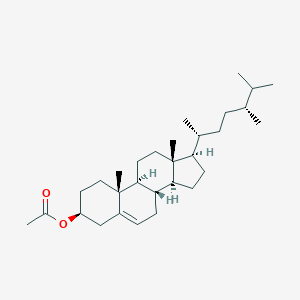
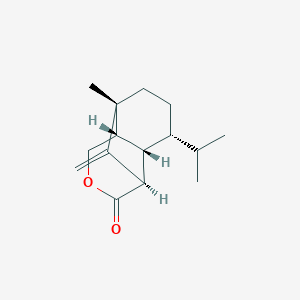


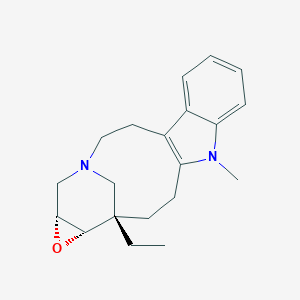



![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
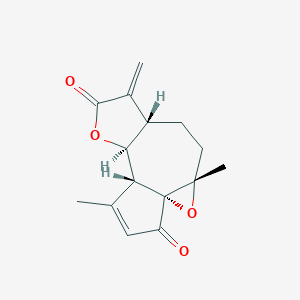

![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
